

Sakyomicin C: A Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: Sakyomicin C

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Introduction

Sakyomicin C is a member of the sakyomicin family of antibiotics, which also includes sakyomicins A, B, and D. These compounds were first isolated from the bacterium *Nocardia* sp. No. 53 and have demonstrated activity against Gram-positive bacteria.[1] While the structure of Sakyomicin A was determined by X-ray crystallography, the structures for sakyomicins B, C, and D have been proposed based on their spectroscopic data.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of **Sakyomicin C**, including detailed experimental protocols for its isolation and characterization based on the available scientific literature.

I. Chemical Properties

The proposed chemical structure of **Sakyomicin C** is presented below. Based on this structure, its molecular formula and other chemical properties have been deduced.

Property	Value	Source
Molecular Formula	C ₂₅ H ₂₄ O ₉	Deduced from proposed structure[1]
Molecular Weight	484.45 g/mol	Calculated from molecular formula
General Classification	Quinone-type antibiotic	[1]
Functional Groups	Hydroxyl, Carbonyl (ketone), Ether, Alkene	Deduced from proposed structure

II. Physical Properties

Specific physical property data for **Sakyomicin C** is not explicitly detailed in the primary literature. However, it is expected to have properties similar to Sakyomicin A, for which more complete data is available.

Property	Sakyomicin A (for comparison)	Sakyomicin C (Predicted)	Source (Sakyomicin A)
Melting Point	205-207 °C	Similar to Sakyomicin A	
Appearance	Not Reported	Not Reported	
Solubility	Not explicitly stated, but isolated using chromatography with acetone and n-hexane, suggesting some solubility in these organic solvents.	Expected to have similar solubility profile to Sakyomicin A.	
Optical Rotation	[α] _D -99.4° (c 0.8, EtOH)	Expected to be optically active.	

III. Spectroscopic Data

The structure of **Sakyomicin C** was proposed based on spectroscopic analysis. While the specific spectra for **Sakyomicin C** are not published in detail, the key spectroscopic features are inferred from the analysis of the sakyomicin family. For comparative purposes, the detailed spectroscopic data for Sakyomicin A are provided below.

A. Ultraviolet-Visible (UV-Vis) Spectroscopy

Compound	λ_{max} (EtOH) nm (ϵ)	Source
Sakyomicin A	228 (20,000), 268 (11,500), 388 (3,500), 405 (4,400)	
Sakyomicin C	Expected to have a similar UV-Vis absorption profile to Sakyomicin A due to the shared chromophore.	

B. Infrared (IR) Spectroscopy

Compound	ν_{max} (KBr) cm^{-1}	Source
Sakyomicin A	3400, 1722, 1635	
Sakyomicin C	Expected to show characteristic absorptions for hydroxyl, carbonyl, and C=C double bonds, similar to Sakyomicin A.	

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR data for **Sakyomicin C** are not available. The proposed structure is based on the interpretation of NMR spectra in comparison with Sakyomicin A. The ^1H and ^{13}C NMR data for Sakyomicin A are as follows:

^1H NMR of Sakyomicin A (CDCl_3 , δ ppm):

- 1.30 (3H, d, J 6.6 Hz, C(6')-H)

- 1.80 (1H, d-d, J 14.4 and 3.4 Hz, C(3')-H)
- 2.13 (1H, d-d-d, J 14.4, 4.4, and 2.8 Hz, C(3')-H)
- 2.46 (1H, d, J 11.8 Hz, C(2)-H)
- 2.75 (1H, d-d, J 11.8 and 2.3 Hz, C(2)-H)
- 3.43 (1H, m, C(4')-H)
- 3.70 (1H, q, J 6.6 Hz, C(5')-H)
- 4.23 (1H, s, C(2')-H)
- 5.37 (1H, diffused d, J 2.8 Hz, C(1')-H)
- 6.46 (1H, d, J 10.0 Hz, C(5)-H)
- 6.93 (1H, d, J 10.0 Hz, C(6)-H)
- 7.37 (1H, d, J 7.9 Hz, C(9)-H)
- 7.65 (1H, d, J 7.9 Hz, C(11)-H)
- 7.77 (1H, t, J 7.9 Hz, C(10)-H)

^{13}C NMR of Sakyomicin A (CDCl_3 , δ ppm):

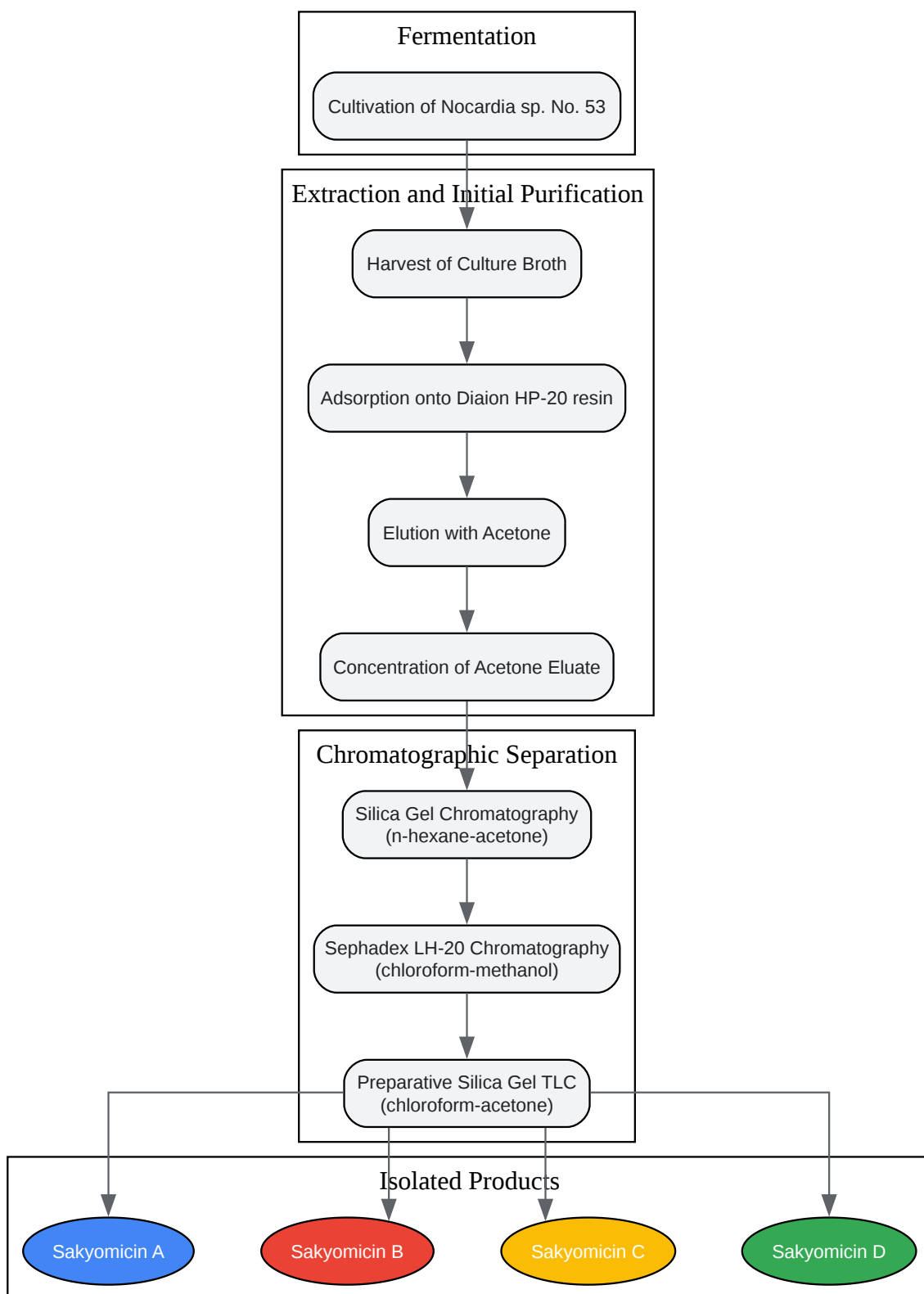
- 55.78 (t)

Note: The full ^{13}C NMR assignment for Sakyomicin A is not provided in the source material.

IV. Experimental Protocols

A. Isolation of Sakyomicins A, B, C, and D

The following protocol describes the general method for the isolation of the **sakyomicin** compounds from *Nocardia* sp. No. 53.



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Caption: Workflow for the isolation of Sakyomicins.

Methodology:

- **Fermentation:** *Nocardia* sp. No. 53 is cultured in a suitable medium to produce the sakyomicin antibiotics.
- **Extraction:** The culture broth is harvested and the active compounds are adsorbed onto a Diaion HP-20 resin.
- **Elution and Concentration:** The resin is then washed, and the sakyomicins are eluted with acetone. The acetone eluate is concentrated to yield a crude extract.
- **Silica Gel Chromatography:** The crude extract is subjected to silica gel column chromatography using a gradient of n-hexane-acetone to separate the components.
- **Sephadex LH-20 Chromatography:** Further purification is achieved by chromatography on a Sephadex LH-20 column with a chloroform-methanol solvent system.
- **Preparative Thin-Layer Chromatography:** The final separation of the individual sakyomicins (A, B, C, and D) is accomplished by preparative silica gel thin-layer chromatography (TLC) using a chloroform-acetone solvent system.

V. Biological Activity and Signaling Pathways

Sakyomicins, including **Sakyomicin C**, have been reported to be effective against Gram-positive bacteria. However, the specific mechanism of action and the signaling pathways that are affected by **Sakyomicin C** have not been elucidated in the available literature. Further research is required to understand its mode of antibacterial activity and its potential interactions with cellular signaling cascades.

Conclusion

Sakyomicin C is a promising antibiotic compound with a unique chemical structure. While its physical and chemical properties have not been as extensively characterized as those of its congener, Sakyomicin A, this guide provides the most current and comprehensive information available. The detailed isolation protocol and the compiled data serve as a valuable resource for researchers interested in the further study and development of this class of antibiotics. Future work should focus on the complete structural elucidation of **Sakyomicin C** through

techniques such as 2D NMR and X-ray crystallography, as well as a thorough investigation of its biological mechanism of action.

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References

- 1. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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